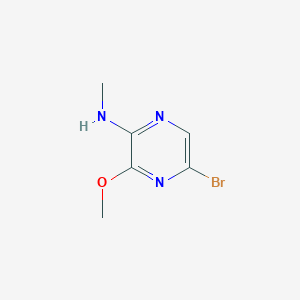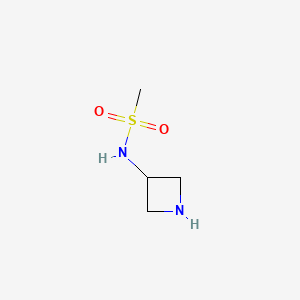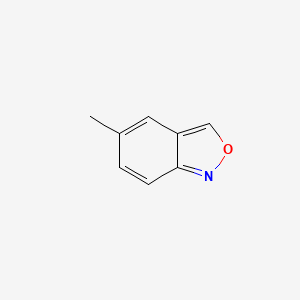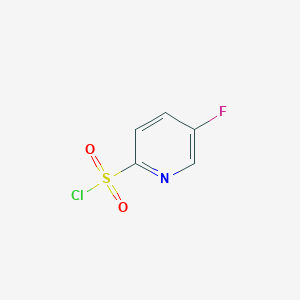
1-amino-3-hydroxy-2-phénylpropane
Vue d'ensemble
Description
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is a chemical compound with the CAS Number: 42042-41-1 . It has a molecular weight of 195.26 and its IUPAC name is 2-[(2-hydroxy-2-phenylethyl)amino]-1-propanol .
Molecular Structure Analysis
The InChI code for 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is 1S/C11H17NO2/c1-9(8-13)12-7-11(14)10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is between 122-125 degrees Celsius .Applications De Recherche Scientifique
Traitement antirétroviral
1-amino-3-hydroxy-2-phénylpropane: a été identifié comme un inhibiteur potentiel des inhibiteurs non nucléosidiques de la transcriptase inverse (INNTI) . Les INNTI sont une classe de médicaments antirétroviraux utilisés pour traiter le VIH. La capacité du composé à se lier à l'enzyme de la transcriptase inverse peut empêcher la réplication du VIH, offrant une voie prometteuse pour améliorer l'efficacité du traitement antirétroviral.
Analyse des récepteurs de l'adénosine
Ce composé a été utilisé dans l'analyse fonctionnelle du récepteur de l'adénosine A2A par des tests de liaison compétitive . Les récepteurs de l'adénosine jouent un rôle crucial dans les processus biochimiques, notamment la neurotransmission et la consommation d'oxygène myocardique. En étudiant l'affinité de liaison de ce composé aux récepteurs de l'adénosine, les chercheurs peuvent mieux comprendre les fonctions des récepteurs et développer des thérapies ciblées.
Activité fongicide
Les analogues structuraux de This compound ont montré des activités fongicides potentielles . Ces composés ont été testés contre des souches de Botrytis cinerea, un agent pathogène des plantes, indiquant leur utilisation dans les fongicides agricoles pour protéger les cultures des infections fongiques.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or modulating enzyme activity.
Cellular Effects
The effects of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in downstream cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.
Molecular Mechanism
At the molecular level, 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity . This compound can also influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. These molecular interactions contribute to the overall biochemical and cellular effects observed.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness . Long-term effects on cellular function have also been observed, indicating that prolonged exposure to this compound can result in sustained biochemical and cellular changes.
Dosage Effects in Animal Models
The effects of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells.
Transport and Distribution
The transport and distribution of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol within cells and tissues are important aspects of its biochemical activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol is critical for understanding its effects on cellular processes. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could be localized to the nucleus, mitochondria, or other organelles, where it can exert its biochemical and cellular effects.
Propriétés
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(8-13)12-7-11(14)10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INICMJJOXHIKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)








